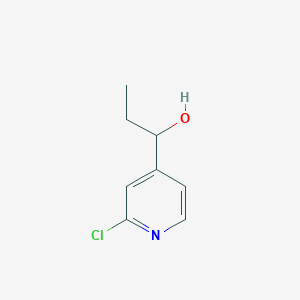

1-(2-Chloropyridin-4-yl)propan-1-ol

Descripción

1-(2-Chloropyridin-4-yl)propan-1-ol (CAS: 1540348-15-9) is an organic compound with the molecular formula C₈H₁₀ClNO and a molecular weight of 171.63 g/mol. Its structure comprises a 2-chloropyridine ring substituted at the 4-position with a propan-1-ol chain. The compound is described as an oil at room temperature and is supplied by American Elements in various purities (99% to 99.999%) and packaging formats, including bulk solutions and air-sensitive materials .

Propiedades

IUPAC Name |

1-(2-chloropyridin-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-7(11)6-3-4-10-8(9)5-6/h3-5,7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBKJGXKYLHXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=NC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(2-Chloropyridin-4-yl)propan-1-ol can be achieved through several routes. One common method involves the reaction of 2-chloropyridine with propanal in the presence of a reducing agent. The reaction conditions typically include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the reaction, resulting in the formation of 1-(2-Chloropyridin-4-yl)propan-1-ol .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

1-(2-Chloropyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions .

Aplicaciones Científicas De Investigación

1-(2-Chloropyridin-4-yl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

Medicine: It plays a role in the synthesis of potential drug candidates for various therapeutic areas, including oncology, neurology, and infectious diseases.

Mecanismo De Acción

The mechanism of action of 1-(2-Chloropyridin-4-yl)propan-1-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of the target proteins, leading to various physiological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparación Con Compuestos Similares

Key Observations :

- Alcohol vs. Nitrile/Cyclopropane: The propanol chain in the target compound enhances polarity and hydrogen-bonding capacity compared to the nitrile or cyclopropane derivatives, which may exhibit higher hydrophobicity .

- Salt Formation: The dihydrochloride salt of the ethanamine derivative increases water solubility but introduces ionic character absent in the neutral propanol compound .

- Biological Relevance : 4PU-30, a phenylurea derivative, acts as a cytokinin in plant biology, suggesting that urea-functionalized chloropyridines have distinct bioactivity compared to alcohol or nitrile analogs .

Physical and Chemical Properties

| Property | 1-(2-Chloropyridin-4-yl)propan-1-ol | 1-(2-Chloropyridin-4-yl)cyclopropanol | 4PU-30 |

|---|---|---|---|

| Physical State | Oil | Likely solid (cyclopropane rigidity) | Crystalline solid |

| Solubility | Moderate in polar solvents | Low (cyclopropane reduces polarity) | High in DMSO |

| Stability | Air-stable | Air-stable | Sensitive to hydrolysis |

Notes:

- The oil-like consistency of the target compound contrasts with the solid-state cyclopropanol and urea derivatives, reflecting differences in molecular rigidity and intermolecular forces .

- 4PU-30’s urea group may hydrolyze under acidic or basic conditions, whereas the propanol derivative is likely more stable .

Actividad Biológica

1-(2-Chloropyridin-4-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring attached to a propanol moiety, which contributes to its unique reactivity and interaction profiles. The presence of the hydroxyl group allows for hydrogen bonding, enhancing its potential interactions with biological targets.

The biological activity of 1-(2-Chloropyridin-4-yl)propan-1-ol is primarily attributed to its ability to interact with various molecular targets, including:

- Enzymes : The compound can act as an enzyme inhibitor, modulating metabolic pathways.

- Receptors : It may bind to specific receptors, influencing signal transduction pathways.

- Ion Channels : Interaction with ion channels can affect cellular excitability and neurotransmission.

These interactions can lead to various physiological effects, including modulation of gene expression and metabolic regulation.

Biological Applications

1-(2-Chloropyridin-4-yl)propan-1-ol has been explored for several applications:

1. Medicinal Chemistry

- It serves as a precursor for developing biologically active molecules, including potential drug candidates for therapeutic areas such as oncology and neurology.

- The compound has shown promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentration (MIC) values indicating significant activity .

2. Research Applications

- Studies have demonstrated its efficacy in enhancing secondary metabolite production in plant systems, suggesting potential applications in agriculture as a growth regulator .

- Its derivatives have been evaluated for their anti-tubercular activity, highlighting the importance of structural modifications in enhancing biological efficacy .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of 1-(2-Chloropyridin-4-yl)propan-1-ol and its derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.